![molecular formula C12H14N2O B3156928 3-(Piperidin-4-yl)benzo[d]isoxazole CAS No. 84163-68-8](/img/structure/B3156928.png)
3-(Piperidin-4-yl)benzo[d]isoxazole
Overview
Description
“3-(Piperidin-4-yl)benzo[d]isoxazole” is a chemical compound that has been identified as a potential and selective GlyT1 inhibitor . It has been found to be a privileged scaffold of atypical antipsychotic agents .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, 2-alkoxy-5-substituted benzoates were prepared by substitution reactions with alkyl halides or Mitsunobu reactions with alkyl alcohols. The substituted esters were then hydrolyzed by sodium hydroxide to afford the corresponding acids .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzisoxazole (a benzene-fused isoxazole) and a piperidine .Chemical Reactions Analysis
The chemical reactions involving “this compound” include reactions with triflic anhydride, which converts the phenolic hydroxyl group into a trifluoromethylsulfonyloxy group. This group can then be coupled with 4-fluorophenylboronic acid or substituted by some alkyl amines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 238.72 and a density of 1.144g/cm3 .Scientific Research Applications
Antimicrobial and Antifungal Activities
3-(Piperidin-4-yl)benzo[d]isoxazole and its derivatives have shown promising antimicrobial and antifungal activities. Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal properties, potentially leading to new classes of antimicrobial agents:
- Antimicrobial and Antifungal Properties : A study synthesized derivatives of this compound and evaluated their antimicrobial and antifungal properties, finding that some compounds showed good activity against various microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
- Thiourea and Urea Derivatives : Another study synthesized thiourea and urea derivatives of this compound, which showed efficacy as antimicrobial and antioxidant agents, representing a new class of lead compounds (Sudhamani et al., 2015).
Antipsychotic Studies
Benzisoxazole derivatives, including this compound, have been studied for their antipsychotic properties, particularly in the treatment of disorders associated with dopamine and serotonin receptors:
- Dopamine D2 and Serotonin 5HT2 Receptors : Research focused on the synthesis of this compound derivatives and evaluated their efficacy as antipsychotic drugs with minimal extrapyramidal symptoms (EPS), targeting dopamine D2 and serotonin 5HT2 receptors (Chandra & SharadaA, 2014).
Synthesis and Structural Characterization
Several studies have been conducted to synthesize and structurally characterize this compound derivatives:
- Novel Heterocycles Synthesis : A novel bioactive heterocycle derivative was synthesized from this compound. The structural characterization included techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018).
- Phosphoramidate Derivatives : Research on new phosphoramidate derivatives of this compound revealed promising antimicrobial properties. The study involved synthesis and molecular docking studies (Sivala et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-(Piperidin-4-yl)benzo[d]isoxazole is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, enhancing its inhibitory effects .
Mode of Action
This compound acts as a GlyT1 inhibitor . It binds to the GlyT1 transporter, preventing the reuptake of glycine from the synaptic cleft. This results in an increased concentration of glycine, which can then bind to more glycine receptors and exert its inhibitory effects .
Biochemical Pathways
The inhibition of GlyT1 by this compound affects the glycinergic neurotransmission pathway . By increasing the concentration of glycine in the synaptic cleft, this compound enhances the activation of glycine receptors. This leads to an increase in the influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability .
Pharmacokinetics
This suggests that the compound is likely to be well-absorbed and distributed in the brain, where it can exert its effects on GlyT1 .
Result of Action
The inhibition of GlyT1 by this compound leads to an increase in the concentration of glycine in the synaptic cleft . This results in enhanced activation of glycine receptors, leading to increased neuronal inhibition. This mechanism of action is associated with the treatment of conditions like schizophrenia , where enhancing inhibitory neurotransmission can help to balance neuronal activity and alleviate symptoms .
Action Environment
The action of this compound is influenced by factors such as the presence of GlyT1 and the concentration of glycine in the synaptic cleft It’s also important to note that the compound’s action may be influenced by interactions with other medications or substances that affect glycine levels or GlyT1 activity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(Piperidin-4-yl)benzo[d]isoxazole acts as a selective GlyT1 inhibitor. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into neurons and glial cells. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing the activation of NMDA receptors, which require glycine as a co-agonist . This interaction is particularly important in the context of schizophrenia, where NMDA receptor hypofunction is implicated in the pathophysiology of the disease .
Cellular Effects
This compound has been shown to influence various cellular processes. In neuronal cells, the compound enhances NMDA receptor activity by increasing synaptic glycine levels . This enhancement can lead to improved synaptic plasticity and cognitive function. Additionally, this compound has been observed to modulate cell signaling pathways associated with neurotransmission and neuroprotection . These effects are crucial for its potential therapeutic application in neuropsychiatric disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of GlyT1. The compound binds to the transporter, preventing glycine reuptake and thereby increasing extracellular glycine levels . This increase in glycine enhances NMDA receptor activation, which is essential for synaptic plasticity and cognitive function . Additionally, the compound’s selectivity for GlyT1 over other transporters and receptors minimizes off-target effects, making it a promising candidate for therapeutic development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in synaptic glycine levels and prolonged enhancement of NMDA receptor activity . These findings suggest that the compound could have lasting therapeutic benefits in chronic treatment scenarios.
Dosage Effects in Animal Models
Studies in animal models have revealed that the effects of this compound are dose-dependent. At lower doses, the compound effectively inhibits GlyT1 and enhances NMDA receptor activity without significant adverse effects . At higher doses, some toxic effects have been observed, including potential neurotoxicity and behavioral changes . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes . The compound interacts with several enzymes, including cytochrome P450 isoforms, which facilitate its breakdown into metabolites . These metabolites are then excreted via the kidneys. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system targets . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution within neuronal tissues . This efficient transport and distribution are essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with GlyT1 . The compound’s localization is influenced by its chemical structure, which allows it to target specific compartments within neurons . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to its site of action, ensuring its effectiveness in modulating synaptic glycine levels .
Properties
IUPAC Name |
3-piperidin-4-yl-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIQPPQTKPFHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004428 | |
| Record name | 3-(Piperidin-4-yl)-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-68-8 | |
| Record name | 3-(Piperidin-4-yl)-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
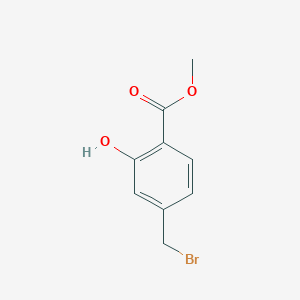
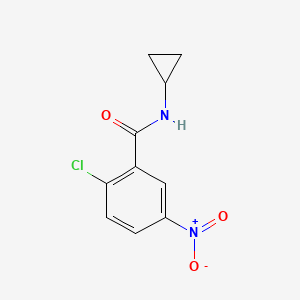
![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)
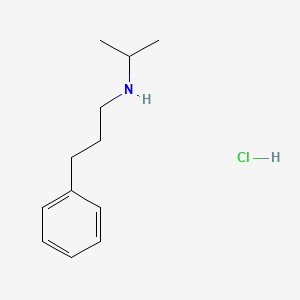
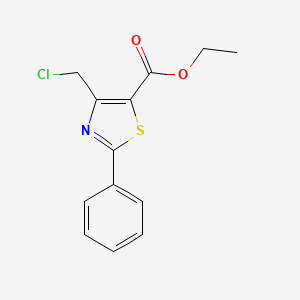
![4-[2-(4-Nitrophenyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3156874.png)

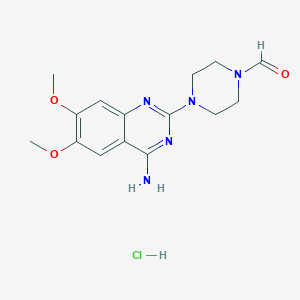



![2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3156929.png)
![(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3156948.png)
![2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid](/img/structure/B3156953.png)
